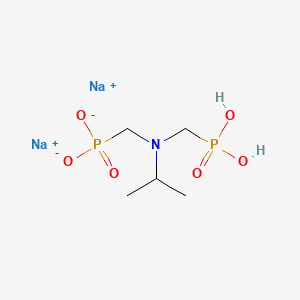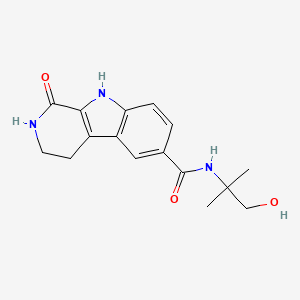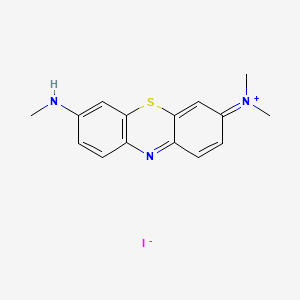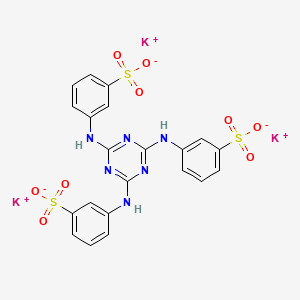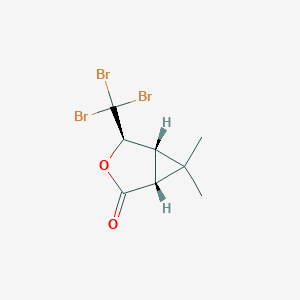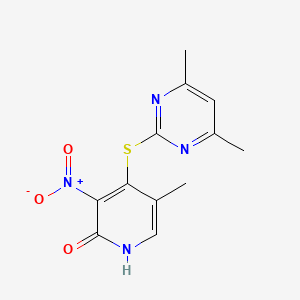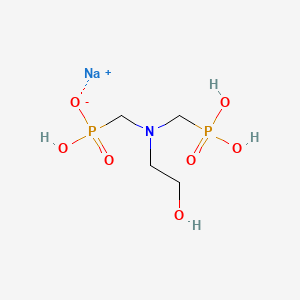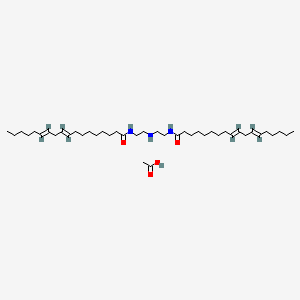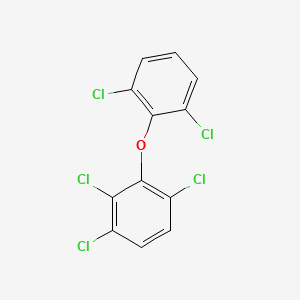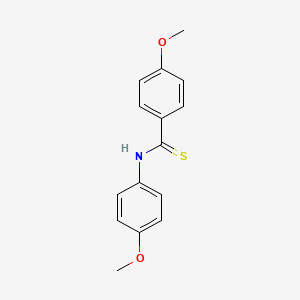
Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- is an organic compound with the molecular formula C15H15NO2S and a molecular weight of 273.35 g/mol It is characterized by the presence of a benzenecarbothioamide group substituted with two methoxy groups on the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- typically involves the reaction of 4-methoxyaniline with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium hydroxide is often used as a base.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For higher efficiency and yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with metal ions or other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenecarbothioamide, N-(4-methoxyphenyl)-
- Benzenecarbothioamide, 4-methoxy-N-(4-methylphenyl)-
Uniqueness
Benzenecarbothioamide, 4-methoxy-N-(4-methoxyphenyl)- is unique due to its dual methoxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
82020-27-7 |
|---|---|
Formule moléculaire |
C15H15NO2S |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
4-methoxy-N-(4-methoxyphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H15NO2S/c1-17-13-7-3-11(4-8-13)15(19)16-12-5-9-14(18-2)10-6-12/h3-10H,1-2H3,(H,16,19) |
Clé InChI |
RSQQANOVEBEVQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
